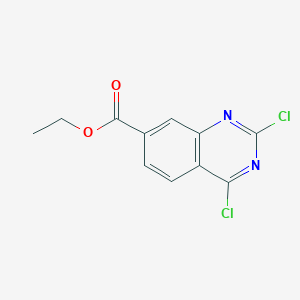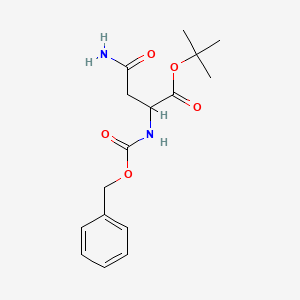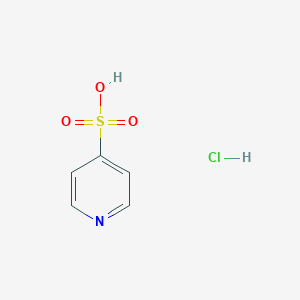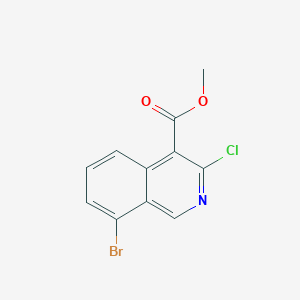![molecular formula C15H20ClN5O2 B13661904 1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine](/img/structure/B13661904.png)
1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor
Métodos De Preparación
The synthesis of 1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions.
Protection with the Boc group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques for better control and efficiency .
Análisis De Reacciones Químicas
1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine undergoes various chemical reactions, including:
Substitution reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction depending on the functional groups present and the reagents used.
Common reagents include bases like sodium hydride (NaH) for deprotection, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine has several scientific research applications:
Medicinal chemistry: It is studied as a potential kinase inhibitor, particularly for cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Biological research: The compound is used to investigate cellular signaling pathways and the role of kinases in cell cycle regulation.
Chemical biology: It serves as a tool compound for studying protein-ligand interactions and enzyme inhibition mechanisms.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine involves inhibition of specific kinases, such as CDK2. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby disrupting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-chloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the Boc and piperidine groups, making it less complex but still active as a kinase inhibitor.
1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Features a boronic acid ester group, used in different types of coupling reactions.
The uniqueness of 1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine lies in its specific substitution pattern and protecting groups, which enhance its stability and biological activity .
Propiedades
Fórmula molecular |
C15H20ClN5O2 |
|---|---|
Peso molecular |
337.80 g/mol |
Nombre IUPAC |
tert-butyl 4-(6-chloropyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H20ClN5O2/c1-15(2,3)23-14(22)20-6-4-11(5-7-20)21-12-10(9-18-21)8-17-13(16)19-12/h8-9,11H,4-7H2,1-3H3 |
Clave InChI |
BTUQONLGRWRMEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=NC(=NC=C3C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13661831.png)
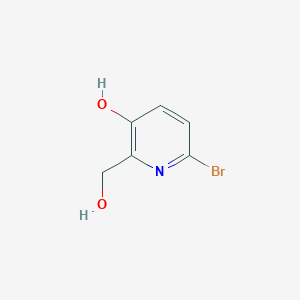
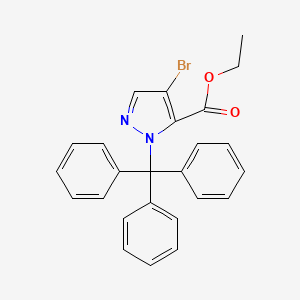
![7-Bromo-6-methoxybenzo[d]thiazole](/img/structure/B13661855.png)
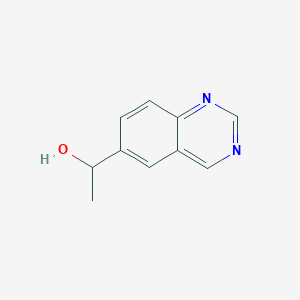

![5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661866.png)
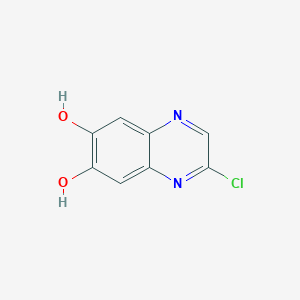
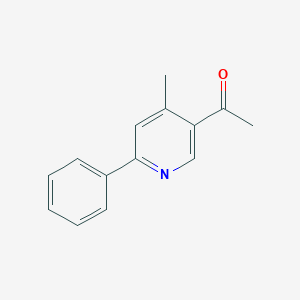
![Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate](/img/structure/B13661881.png)
